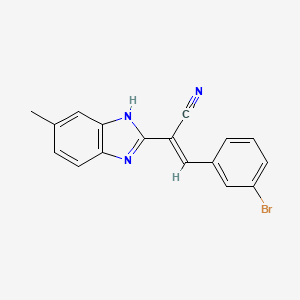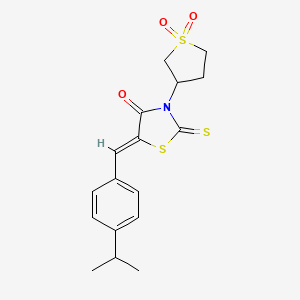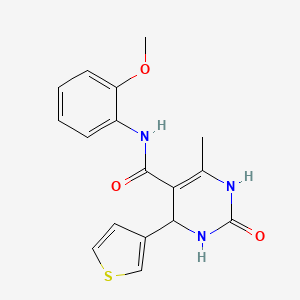
3-(3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
描述
3-(3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMB-314, is a small molecule drug that has been extensively studied for its potential use in treating various diseases.
作用机制
3-(3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile works by targeting specific proteins and enzymes in cells, leading to changes in signaling pathways and cellular processes. The exact mechanism of action for this compound is still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to inhibit the growth of cancer cells, induce cell death, and reduce the formation of new blood vessels. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activity of specific enzymes. In neurodegenerative disorder research, this compound has been shown to protect neurons from damage, reduce the accumulation of toxic proteins, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 3-(3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high potency and specificity, which allows for more precise targeting of specific proteins and enzymes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, including:
1. Further investigation of the mechanism of action to better understand how this compound targets specific proteins and enzymes.
2. Testing the efficacy of this compound in preclinical and clinical trials for various diseases.
3. Developing new formulations of this compound to improve its bioavailability and reduce potential toxicity.
4. Investigating the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studying the potential use of this compound in other disease areas, such as autoimmune disorders and cardiovascular disease.
In conclusion, this compound is a promising small molecule drug that has shown potential in treating various diseases. Further research is needed to fully understand its mechanism of action and to test its efficacy in preclinical and clinical trials.
科学研究应用
3-(3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that this compound can reduce inflammation by inhibiting the activity of specific enzymes. In neurodegenerative disorder research, this compound has been shown to protect neurons from damage and reduce the accumulation of toxic proteins.
属性
IUPAC Name |
(E)-3-(3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c1-11-5-6-15-16(7-11)21-17(20-15)13(10-19)8-12-3-2-4-14(18)9-12/h2-9H,1H3,(H,20,21)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYOMOMXMUPLV-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=CC=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3895892.png)

![4-[5-(2-phenylcarbonohydrazonoyl)-2-furyl]benzenesulfonamide](/img/structure/B3895917.png)
![2-furaldehyde 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B3895921.png)
![N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3895929.png)
![2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B3895932.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B3895942.png)
![6-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B3895955.png)
![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B3895973.png)
![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895977.png)

![2-[2-(3-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895996.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-5-nitrobenzonitrile](/img/structure/B3896002.png)
![8-methoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896003.png)